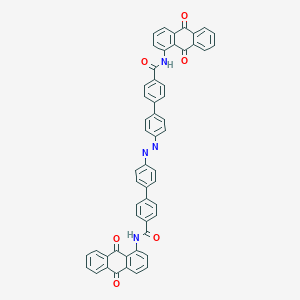

C.I. Vat Yellow 33

Description

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-[4-[[4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]phenyl]diazenyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H32N4O6/c59-49-39-7-1-3-9-41(39)51(61)47-43(49)11-5-13-45(47)55-53(63)35-19-15-31(16-20-35)33-23-27-37(28-24-33)57-58-38-29-25-34(26-30-38)32-17-21-36(22-18-32)54(64)56-46-14-6-12-44-48(46)52(62)42-10-4-2-8-40(42)50(44)60/h1-30H,(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUTMFFZHIJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065280 | |

| Record name | C.I. Vat Yellow 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12227-50-8 | |

| Record name | 4′,4′′′-(1,2-Diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12227-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Yellow 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Yellow 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Vat Yellow 33 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of C.I. Vat Yellow 33, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a synthetic organic dyestuff belonging to the anthraquinone class of vat dyes.[1] Vat dyes are characterized by their insolubility in water and their application process, which involves a reduction step to a water-soluble "leuco" form, followed by re-oxidation to the insoluble pigment within the substrate.[2] This process imparts exceptional fastness properties, particularly to light and washing, making them highly valuable for dyeing cellulosic fibers such as cotton and linen.[2][3] this compound produces a brilliant yellow hue and is utilized in textile dyeing and printing.[1][4]

Chemical Structure and Identification

The chemical structure of this compound is based on a complex anthraquinone scaffold. Its systematic IUPAC name is 4',4''-Diazenediylbis[N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)[1,1'-biphenyl]-4-carboxamide].[5]

References

- 1. Low Price Vat Yellow 33 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 2. Dayglo Color Corporation [dayglo.in]

- 3. Chemical Dyes C I Vat Yellow 33 Vat Yellow F3G Vat Dyes Water Retardant [m.synthetic-dyes.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to C.I. Vat Yellow 33 for Scientific Applications

This technical guide provides a comprehensive overview of C.I. Vat Yellow 33, a significant member of the anthraquinone class of vat dyes. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its nomenclature, physicochemical properties, synthesis, and application methodologies.

Nomenclature and Identification

This compound is known by a variety of synonyms in scientific literature and commercial contexts. Accurate identification is crucial for experimental reproducibility and literature reviews.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| C.I. Name | This compound |

| C.I. Number | 65429[1] |

| CAS Registry No. | 12227-50-8[1][2] |

| EINECS Number | 235-436-2 |

| Molecular Formula | C₅₄H₃₂N₄O₆[1][2] |

| Molecular Weight | 832.86 g/mol [1][2] |

| IUPAC Name | 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)]-[1,1'-biphenyl]-4-carboxamide |

| Other Chemical Names | [1,1'-Biphenyl]-4-carboxamide, 4',4''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)- |

| Common Trade Names | Vat Yellow 3GC, Vat Yellow F3G, Vat Yellow F3GC, Cibanon Yellow 2GN, Indanthren Yellow F3GC[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | Yellow to Orange Powder[2] |

| Solubility | Insoluble in water, acetone, ethanol, and toluene.[2][3] Slightly soluble in 2-chlorophenol and pyridine.[3] Soluble in hot nitrobenzene.[2] |

| Behavior in Acid/Base | In concentrated sulfuric acid, it appears yellow-brown.[4] The alkaline reduced (leuco) form is red-light purple, while the acidic reduced form is yellow.[1] |

Table 3: Fastness Properties of this compound on Cotton (ISO Standards)

| Fastness Test | Fading Rating | Staining Rating |

| Light Fastness | 6-7 | - |

| Soaping | 5 | 5 |

| Chlorine Bleach | 5 | - |

| Mercerized | 5 | - |

| Oxygen Bleach | 5 | - |

| Ironing | 3-4 | - |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process involving the condensation of key intermediates. The following sections provide an illustrative laboratory-scale protocol based on established chemical principles.

Synthesis of this compound

The synthesis commences with 4-(4-Nitrophenyl)benzoic acid, which is reduced and subsequently condensed with 1-aminoanthracene-9,10-dione.[1][2][5]

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10 g of 4-(4-Nitrophenyl)benzoic acid in 100 mL of an aqueous solution of sodium hydroxide (2 M).

-

Heat the mixture to 80°C and add 15 g of glucose in portions.

-

Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-(4-aminophenyl)benzoic acid.

-

Filter the precipitate, wash with water, and dry.

Step 2: Formation of the Acid Chloride

-

In a fume hood, suspend 5 g of the dried 4-(4-aminophenyl)benzoic acid in 50 mL of dry toluene.

-

Add 5 mL of thionyl chloride dropwise at room temperature.

-

Heat the mixture to 60°C and stir for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 3: Condensation with 1-Aminoanthracene-9,10-dione

-

In a three-necked flask under a nitrogen atmosphere, dissolve 4.5 g of 1-Aminoanthracene-9,10-dione in 100 mL of hot nitrobenzene.

-

Add the crude acid chloride from Step 2 in portions to the solution.

-

Heat the reaction mixture to 180-200°C and maintain for 4-6 hours.

-

Cool the mixture, and the precipitated this compound is collected by filtration.

-

Wash the product with ethanol and then water to remove impurities.

-

Dry the final product in a vacuum oven.

Vat Dyeing of Cotton Fabric

The application of this compound to cellulosic fibers like cotton involves a process of reduction (vatting) to a soluble leuco form, followed by oxidation back to the insoluble pigment within the fiber.

Step 1: Preparation of the Stock Vat

-

Make a paste of 1 g of this compound powder with a small amount of a dispersing agent and water.

-

In a separate beaker, prepare a solution containing 10 mL of 30% w/v sodium hydroxide and 5 g of sodium hydrosulfite in 100 mL of warm water (50-60°C).

-

Add the dye paste to the reducing solution and stir until the dye is fully solubilized (vatted), indicated by a color change to a red-light purple.[1]

Step 2: Dyeing

-

Prepare a dye bath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).

-

Add the required amount of the stock vat to the dye bath, along with a wetting agent.

-

Introduce a pre-wetted 5 g cotton swatch into the dye bath at 50°C.

-

Raise the temperature to 60°C and maintain for 45-60 minutes, ensuring the fabric is fully immersed and agitated periodically.

Step 3: Oxidation

-

Remove the dyed fabric from the bath, squeeze out the excess liquor, and expose it to air for 10-15 minutes to allow for oxidation.

-

Alternatively, for more controlled oxidation, immerse the fabric in a solution of 1-2 mL/L of hydrogen peroxide at 50°C for 10 minutes.

Step 4: Soaping

-

To improve fastness and achieve the final shade, treat the oxidized fabric in a solution containing 2 g/L of a non-ionic detergent at the boil for 15-20 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed cotton fabric.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the purity assessment and quantification of this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of an acid such as phosphoric or formic acid to improve peak shape.[2]

-

Detection: UV-Vis detector at the maximum absorption wavelength (λmax) of the dye.

-

Purpose: The retention time of the main peak is used for identification against a reference standard, and the peak area is used to determine purity.[2]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Vat dyeing process workflow for cotton.

References

An In-depth Technical Guide to the Synthesis of C.I. Vat Yellow 33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Vat Yellow 33, a significant vat dye. The document details the chemical transformations involved, experimental protocols for each key step, and presents quantitative data in a structured format.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the reduction of a nitroaromatic compound, followed by the formation of an acyl chloride, and culminates in a condensation reaction with an aminoanthraquinone derivative. The overall pathway involves three main stages:

-

Reduction: 4-(4-Nitrophenyl)benzoic acid is reduced to 4-(4-aminophenyl)benzoic acid.

-

Acylation: The resulting 4-(4-aminophenyl)benzoic acid is treated with a chlorinating agent, typically thionyl chloride, to form 4-(4-aminophenyl)benzoyl chloride.

-

Condensation: The acyl chloride intermediate is then condensed with two equivalents of 1-aminoanthracene-9,10-dione to yield the final product, this compound.

The following diagram illustrates the overall synthesis pathway:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of this compound, supported by quantitative data where available.

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

The initial and crucial step is the reduction of the nitro group of 4-(4-nitrophenyl)benzoic acid to an amino group, yielding 4-(4-aminophenyl)benzoic acid.[1] While various reducing agents can be employed, a highly efficient method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A solution of 4-nitrobenzoic acid (167 g) and sodium hydroxide (40 g) in 668 g of water is prepared to form the sodium salt. This solution is placed in a 1 L autoclave with 1.67 g of a Pd/C catalyst. The reaction is carried out under a hydrogen pressure of 2-4 MPa at a temperature of 60-70°C until the pressure no longer decreases, followed by an additional hour under these conditions. After cooling to room temperature, the catalyst is recovered by filtration. The filtrate is then acidified with 36-38% hydrochloric acid to a pH of 3 and cooled to room temperature. The precipitated product, 4-aminobenzoic acid, is collected by filtration and dried.

| Parameter | Value | Reference |

| Starting Material | 4-nitrobenzoic acid | CN104045574A |

| Reagents | Sodium hydroxide, Pd/C catalyst, Hydrogen gas, Hydrochloric acid | CN104045574A |

| Solvent | Water | CN104045574A |

| Temperature | 60-70°C | CN104045574A |

| Pressure | 2-4 MPa | CN104045574A |

| Yield | 97.5 - 98.0% | CN104045574A |

| Purity (HPLC) | >99% | CN104045574A |

Step 2: Synthesis of 4-(4-Aminophenyl)benzoyl chloride

The amino acid intermediate is then converted to its more reactive acyl chloride derivative. This is typically achieved by reacting 4-(4-aminophenyl)benzoic acid with thionyl chloride.

Experimental Protocol: Acylation with Thionyl Chloride

To 4-aminobenzoic acid, an excess of thionyl chloride is added. The mixture is heated to reflux, typically between 70-80°C, for a duration of 4 to 16 hours to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the 4-aminobenzoyl chloride. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride product.

| Parameter | Value | Reference |

| Starting Material | 4-aminobenzoic acid | BenchChem |

| Reagent | Thionyl chloride (excess) | BenchChem |

| Temperature | 70-80°C (Reflux) | BenchChem |

| Reaction Time | 4 - 16 hours | BenchChem |

| Yield | ~100% | BenchChem |

Step 3: Condensation with 1-Aminoanthracene-9,10-dione

The final step in the synthesis is the condensation of the 4-(4-aminophenyl)benzoyl chloride intermediate with two equivalents of 1-aminoanthracene-9,10-dione.[1] This reaction is a nucleophilic acyl substitution where the amino group of the anthraquinone derivative attacks the electrophilic carbonyl carbon of the acid chloride, forming a new amide bond.[1]

Experimental Protocol: Amide Formation

In a reaction vessel under a nitrogen atmosphere, 1-aminoanthraquinone is dissolved in a suitable solvent such as dichloromethane (CH2Cl2). The solution is cooled to 0°C in an ice-water bath. To this cold solution, 4-(4-aminophenyl)benzoyl chloride is added dropwise. A base, such as triethylamine (Et3N), is then added to the mixture at 0°C to neutralize the HCl generated during the reaction. The mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 23 hours.

After the reaction is complete, water and a saturated aqueous sodium bicarbonate (NaHCO3) solution are added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with CH2Cl2. The combined organic extracts are then washed and dried to yield the crude this compound.

| Parameter | Value | Reference (Analogous Reaction) |

| Starting Materials | 4-(4-aminophenyl)benzoyl chloride, 1-aminoanthraquinone | MDPI |

| Solvent | Dichloromethane (CH2Cl2) | MDPI |

| Base | Triethylamine (Et3N) | MDPI |

| Temperature | 0°C to room temperature | MDPI |

| Reaction Time | 24 hours | MDPI |

| Yield (Analogous) | 94% | MDPI |

Purification

The crude this compound obtained from the condensation step requires purification to remove unreacted starting materials, by-products, and inorganic salts.[1] A general procedure for the purification of vat dyes involves a series of washing steps.

Purification Protocol

The crude product is first washed with water to remove any water-soluble impurities. This is followed by washing with a dilute acid solution to remove any remaining basic impurities, such as triethylamine. A final wash with water to neutrality is performed. The purified dye is then dried. For higher purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for both analysis and purification.[1]

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Yield Considerations

The overall yield of a multi-step synthesis like that of this compound is a product of the yields of the individual steps. While the reported yields for the first two steps are very high, the overall yield can be significantly impacted by the efficiency of the final condensation and purification steps. The average yield for individual reaction steps in vat dye manufacturing can be around 79%, and for processes involving five or more steps, the overall yield can be substantially lower.[2] Therefore, optimization of each step is critical for an economically viable process.

References

An In-depth Technical Guide to the Photochemical Properties of C.I. Vat Yellow 33

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the photochemical properties of C.I. Vat Yellow 33 is limited in publicly available literature. Therefore, this guide synthesizes available information on its chemical nature, data from structurally similar anthraquinone vat dyes, and established principles of dye photochemistry to provide a comprehensive overview. The experimental protocols and potential reaction pathways are presented as representative methodologies for the study of this class of dyes.

Introduction

This compound (CAS No. 12227-50-8) is a vat dye belonging to the anthraquinone class, known for its brilliant yellow hue and excellent fastness properties when applied to cellulosic fibers.[1][2][3][4] Like other vat dyes, its application involves a reduction to a water-soluble "leuco" form, which has a high affinity for materials like cotton, followed by oxidation back to the insoluble pigment form within the fiber.[1][3] While prized for their stability, the complex aromatic structure of anthraquinone dyes raises interest in their photochemical behavior, particularly concerning their environmental fate and potential for use in photosensitization applications. This guide provides a detailed examination of the known and inferred photochemical properties of this compound.

Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is essential before delving into its photochemical characteristics.

| Property | Value | Reference |

| C.I. Name | Vat Yellow 33 | [2] |

| C.I. Number | 65429 | [2] |

| CAS Number | 12227-50-8 | [1][2] |

| Molecular Formula | C₅₄H₃₂N₄O₆ | [2] |

| Molecular Weight | 832.86 g/mol | [2] |

| Chemical Name | 4',4''-Diazenediylbis[N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)[1,1'-biphenyl]-4-carboxamide] | [5] |

| Molecular Structure | Anthraquinone | [2] |

| Physical State | Yellow Powder | [2][6] |

| Solubility | Insoluble in water, acetone, ethanol, toluene, or chloroform. Soluble in hot nitrobenzene and slightly soluble in o-chlorophenol and pyridine. | [6] |

Chemical Structure:

Caption: Simplified schematic of the this compound molecular structure.

Photochemical Properties

Direct photolysis of anthraquinone vat dyes is generally inefficient.[7] Their degradation is often studied in the context of heterogeneous photocatalysis, typically using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO).[7]

Absorption and Emission Spectra

| Parameter | Estimated Value/Range | Notes |

| Absorption Maximum (λmax) | 400 - 450 nm | Typical for yellow dyes, corresponding to absorption in the violet-blue region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | High | Anthraquinone dyes are known for their strong light absorption. |

| Fluorescence Emission | Weak or negligible | Many vat dyes exhibit low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. |

Photodegradation and Quantum Yield

The photodegradation quantum yield (Φ) quantifies the efficiency of a photochemical reaction. For dyes, this is often measured as the number of molecules degraded per photon absorbed. While the specific Φ for this compound has not been reported, studies on other vat dyes indicate that direct photolysis is minimal, but photocatalytic degradation can be effective.[7]

| Parameter | Condition | Value | Reference (Analogous Dyes) |

| Photodegradation Quantum Yield (Φ) | Direct Photolysis | Expected to be very low | [7] |

| Photodegradation Quantum Yield (Φ) | Photocatalysis (e.g., UV/TiO₂) | Significantly higher than direct photolysis | [7] |

| Fluorescence Quantum Yield | In solution | Expected to be low | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the comprehensive study of the photochemical properties of this compound.

Determination of Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hot nitrobenzene or a solvent mixture that ensures solubility).

-

Serial Dilutions: Perform serial dilutions to prepare a series of solutions of known, low concentrations.

-

Spectrophotometric Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution across a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis: Plot absorbance versus wavelength to identify λmax. The Beer-Lambert law can be used to calculate the molar extinction coefficient if the path length and concentration are known.

Photocatalytic Degradation Study

Objective: To evaluate the photodegradation of this compound in the presence of a photocatalyst.

Methodology:

-

Reactor Setup: A batch photoreactor equipped with a light source (e.g., UV lamp or solar simulator) is used. The reactor should allow for constant stirring and temperature control.

-

Preparation of Suspension: An aqueous suspension of the dye and a photocatalyst (e.g., TiO₂ or ZnO) of a specific concentration is prepared.

-

Equilibration: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Irradiation: The light source is turned on to initiate the photocatalytic reaction.

-

Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

-

Sample Preparation: The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles.

-

Analysis: The concentration of the remaining dye in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its λmax.

-

Data Analysis: The percentage of degradation is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Determination of Photodegradation Quantum Yield

Objective: To quantify the efficiency of the photodegradation process.

Methodology:

-

Actinometry: The photon flux of the light source is determined using a chemical actinometer (e.g., ferrioxalate for UV light).

-

Photoreaction: A solution of the dye of known concentration and absorbance at the irradiation wavelength is irradiated in the photoreactor.

-

Monitoring: The decrease in dye concentration over time is monitored as described in the photodegradation study.

-

Calculation: The quantum yield (Φ) is calculated using the following equation: Φ = (Rate of degradation of the dye) / (Rate of photon absorption) The rate of photon absorption is determined from the actinometry data and the absorbance of the dye solution.

Signaling Pathways and Logical Relationships

Proposed Photocatalytic Degradation Pathway

The photocatalytic degradation of organic dyes on a semiconductor surface like TiO₂ generally proceeds via the generation of highly reactive oxygen species (ROS).

Caption: Proposed mechanism for the photocatalytic degradation of this compound.

Experimental Workflow

A logical workflow for the comprehensive photochemical analysis of this compound is presented below.

Caption: Experimental workflow for photochemical analysis of this compound.

Conclusion

This compound, a robust anthraquinone vat dye, exhibits photochemical properties characteristic of its class. While resistant to direct photolysis, it is expected to undergo degradation through photocatalytic pathways, primarily driven by reactive oxygen species. This guide provides a foundational framework for understanding and investigating these properties. Further experimental research is necessary to determine the specific quantitative parameters, such as absorption and emission spectra and quantum yields, for this compound. The detailed protocols and workflows presented herein offer a comprehensive starting point for such investigations, which are crucial for assessing the environmental impact and exploring potential photosensitizing applications of this and other similar dyes.

References

- 1. This compound | 12227-50-8 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Low Price Vat Yellow Dyes 33 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. Chemical Dyes C I Vat Yellow 33 Vat Yellow F3G Vat Dyes Water Retardant [synthetic-dyes.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Vat yellow 33 TDS|Vat yellow 33 from Chinese supplier and producer - VAT YELLOW DYES - Enoch dye [enochdye.com]

- 7. Decomposition of Anthraquinone Vat Yellow 1 Using Zinc Oxide Photocatalyst [scirp.org]

- 8. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation of C.I. Vat Yellow 33

Introduction to C.I. Vat Yellow 33

This compound is a complex organic dye belonging to the anthraquinone class of colorants.[1][2] Its chemical formula is C₅₄H₃₂N₄O₆, and its CAS number is 12227-50-8.[1][3] Structurally, it is characterized by a large, conjugated system of aromatic rings, which is responsible for its color and stability.[1] Vat dyes, in general, are known for their excellent fastness properties, which are attributed to their insolubility in water and their application process, which involves a temporary reduction to a soluble leuco form.[2] Understanding the thermal stability and degradation of this compound is crucial for its application in high-temperature dyeing processes, for assessing its environmental fate, and for ensuring the safety of related commercial products.

General Thermal Behavior of Anthraquinone Dyes

Anthraquinone dyes are generally considered to be thermally stable due to their rigid, aromatic structure.[4] However, at elevated temperatures, they undergo decomposition. The thermal degradation of these dyes is influenced by factors such as the chemical nature of their substituents, the presence of oxygen, and the heating rate. The decomposition often proceeds through a multi-step process involving the cleavage of weaker bonds and the formation of various volatile and non-volatile degradation products. For substituted anthraquinones, the decomposition is often initiated at the substituent groups.

Key Experimental Techniques for Studying Thermal Degradation

The thermal degradation of dyes like this compound is typically investigated using a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition kinetics of the material.

Experimental Protocol:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is recorded.

-

Endothermic or exothermic peaks in the DSC thermogram indicate thermal events. For thermal degradation, an exothermic peak is often observed.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

A microgram-level sample of this compound is placed in a pyrolysis probe.

-

The probe is inserted into a heated interface connected to a gas chromatograph.

-

The sample is pyrolyzed at a specific temperature (e.g., 600 °C) for a short duration.

-

The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.

-

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries.

Expected Thermal Degradation Profile of this compound

Based on its complex anthraquinone structure, the thermal degradation of this compound is expected to be a multi-stage process. The initial decomposition is likely to involve the cleavage of the amide and azo linkages, which are generally less stable than the fused aromatic rings. Further heating would lead to the fragmentation of the biphenyl and anthraquinone moieties.

Table 1: Hypothetical Thermal Degradation Data for this compound

| Parameter | Value | Technique | Conditions |

| Onset Decomposition Temp. (T_onset) | 350 - 400 °C | TGA | 10 °C/min, N₂ |

| Peak Decomposition Temp. (T_peak) | 420 - 470 °C | TGA/DTG | 10 °C/min, N₂ |

| Mass Loss at 600 °C | 50 - 60% | TGA | 10 °C/min, N₂ |

| Residual Mass at 800 °C | 30 - 40% | TGA | 10 °C/min, N₂ |

| Decomposition Enthalpy (ΔH_d) | -200 to -300 J/g | DSC | 10 °C/min, N₂ |

Visualizations

Experimental Workflow

References

Solubility of C.I. Vat Yellow 33 in organic solvents

An In-depth Technical Guide to the Solubility of C.I. Vat Yellow 33 in Organic Solvents

Introduction

This compound, also known by its Colour Index number 65429, is an anthraquinone-based vat dye recognized for its vibrant yellow hue and excellent fastness properties on cellulosic fibers.[1][2] Its application in the textile industry, particularly for dyeing cotton and polyester-cotton blends, is well-established.[3][4] The dye's performance and application are intrinsically linked to its solubility characteristics, not only in the aqueous alkaline solutions used for vatting but also in organic solvents, which is crucial for applications such as in inks, paints, and advanced material formulations.[1] This guide provides a comprehensive overview of the known solubility of this compound in various organic solvents and details a robust experimental protocol for its quantitative determination.

Solubility Profile of this compound

The solubility of this compound in organic solvents is generally low, a characteristic typical of vat dyes.[5][6] The available data is primarily qualitative. The following table summarizes the reported solubility of this compound in a range of common organic solvents.

| Organic Solvent | Solubility | Reference(s) |

| Hot Nitrobenzene | Soluble | [2][3] |

| o-Chlorophenol | Slightly Soluble | [1][3] |

| Pyridine | Slightly Soluble | [1][3] |

| Acetone | Insoluble | [1][2][3] |

| Ethanol | Insoluble | [1][2][3] |

| Toluene | Insoluble | [1][3] |

| Chloroform | Insoluble | [1][3] |

It is important to note that vat dyes are applied in a reduced, water-soluble "leuco" form, which is achieved through a chemical reduction process in an alkaline solution.[2][7][8] The solubility data presented here pertains to the dye in its original, unreduced state in organic solvents.

Experimental Protocols for Solubility Determination

The quantitative determination of the solubility of sparingly soluble dyes like this compound requires a meticulous experimental approach. The following protocol outlines a reliable method using UV-Vis spectrophotometry, which is a common technique for determining the concentration of colored compounds in solution. A key challenge with dyes of low solubility is the potential for light scattering from undissolved particles, which can interfere with absorbance measurements. Derivative spectrophotometry can be employed to mitigate this issue.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Thermostatic shaker or water bath

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in a solvent in which it is known to be soluble (e.g., hot nitrobenzene).

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the organic solvent under investigation in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solids to settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered solution with the same solvent if necessary to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for any dilution. This value represents the solubility of the dye in the specific solvent at the tested temperature.

-

If light scattering is an issue, apply a derivative spectroscopy method to the absorbance data to better isolate the absorbance of the soluble dye from the scattering effects of insoluble particles.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely published, its qualitative behavior indicates a general insolubility in common non-polar and polar aprotic solvents, with some solubility in specific solvents like hot nitrobenzene. For researchers and professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The use of techniques such as derivative spectrophotometry can be critical in overcoming the challenges associated with the low solubility of this class of dyes.

References

- 1. dyestuff.co.in [dyestuff.co.in]

- 2. This compound | 12227-50-8 | Benchchem [benchchem.com]

- 3. Vat yellow 33 TDS|Vat yellow 33 from Chinese supplier and producer - VAT YELLOW DYES - Enoch dye [enochdye.com]

- 4. Low Price Vat Yellow 33 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. vdoc.pub [vdoc.pub]

- 6. Low Price Vat Yellow Dyes 33 Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 7. admin.umt.edu.pk [admin.umt.edu.pk]

- 8. Vat dye - Wikipedia [en.wikipedia.org]

Characterization of the Leuco Form of C.I. Vat Yellow 33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the leuco form of C.I. Vat Yellow 33, an anthraquinone vat dye. Due to the limited availability of specific quantitative data for the leuco form of this particular dye in published literature, this document outlines detailed experimental protocols and theoretical frameworks that can be readily adapted by researchers to determine its physicochemical properties.

Introduction to this compound and its Leuco Form

This compound is a water-insoluble yellow to orange powder with the chemical formula C₅₄H₃₂N₄O₆ and a molecular weight of 832.86 g/mol .[1][2] Like other vat dyes, its application in dyeing processes necessitates a chemical reduction to a water-soluble, substantive form known as the leuco dye.[3][4] This transformation is crucial for the dye's affinity to cellulosic fibers. Following absorption onto the substrate, the leuco form is re-oxidized to the insoluble parent dye, resulting in a stable and lightfast coloration.[3]

The leuco form of this compound exhibits different colors depending on the pH. In an alkaline medium, the reduced form is described as a "red light purple" solution, while the acidic leuco form is yellow.[2] The alkaline leuco form, a sodium salt, is the water-soluble species with a high affinity for cotton fibers. Conversely, the acid leuco form has limited solubility and low substantivity.

Physicochemical Properties

| Property | This compound (Oxidized Form) | This compound (Leuco Form) |

| Appearance | Yellow to Orange Powder[1] | Alkaline: Red-light purple solutionAcidic: Yellow solution[2] |

| Molecular Formula | C₅₄H₃₂N₄O₆[1][2] | - |

| Molecular Weight | 832.86 g/mol [1][2] | - |

| Solubility in Water | Insoluble[3] | Soluble (as alkaline salt)[3] |

| UV-Vis (λmax) | To be determined experimentally | To be determined experimentally |

| Molar Absorptivity (ε) | To be determined experimentally | To be determined experimentally |

| Redox Potential (E½) | To be determined experimentally | To be determined experimentally |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the leuco form of this compound.

Preparation of the Leuco Form

The reduction of this compound to its leuco form is typically achieved using a strong reducing agent in an alkaline solution. Sodium dithionite (Na₂S₂O₄) is a commonly used reagent for this purpose.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water, deoxygenated (by purging with nitrogen or argon)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent in which it is sparingly soluble, or create a fine dispersion in deoxygenated water.

-

In a reaction vessel equipped with a magnetic stirrer and an inert gas inlet, add a specific volume of deoxygenated deionized water and sodium hydroxide solution to achieve the desired alkaline pH (typically pH 11-13).

-

Heat the solution to a temperature between 50-70°C, as elevated temperatures can facilitate the reduction process.

-

Add the this compound dispersion to the alkaline solution while stirring.

-

Gradually add a freshly prepared solution of sodium dithionite. An excess of the reducing agent is often required.

-

Continue stirring under an inert atmosphere until the color of the solution changes from yellow/orange to the characteristic red-light purple of the alkaline leuco form.

-

The resulting solution of the leuco dye should be maintained under an inert atmosphere to prevent re-oxidation and used immediately for characterization.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the leuco form.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length) with airtight caps or septa

Procedure:

-

Prepare a series of dilutions of the freshly prepared leuco dye solution using deoxygenated, alkaline water as the diluent. All dilutions must be performed under an inert atmosphere.

-

Use a blank solution containing the same concentrations of sodium hydroxide and sodium dithionite as the sample solutions.

-

Acquire the absorption spectra of the blank and the sample solutions over a wavelength range of 200-800 nm.

-

Subtract the spectrum of the blank from the sample spectra to obtain the true absorption spectrum of the leuco dye.

-

Identify the λmax from the resulting spectrum.

-

Using a known concentration of the dye, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Note: Derivative spectrophotometry can be employed to analyze the leuco form in the presence of the insoluble parent dye, as it helps to mitigate the effects of light scattering from suspended particles.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to determine the redox potential of the dye.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Inert gas supply

Procedure:

-

Prepare a solution of this compound in a suitable organic solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Place the solution in the electrochemical cell and purge with an inert gas to remove dissolved oxygen.

-

Perform cyclic voltammetry by scanning the potential between the electrodes and recording the resulting current.

-

The cyclic voltammogram will show reduction and oxidation peaks corresponding to the formation of the leuco form and its re-oxidation.

-

The formal reduction potential (E½) can be determined from the midpoint of the anodic and cathodic peak potentials.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the leuco form and to separate it from the oxidized form and any degradation products. The analysis of the unstable leuco form requires special precautions.

Instrumentation:

-

HPLC system with a diode-array detector (DAD) or UV-Vis detector

-

Reversed-phase C18 column

-

Mobile phase components (e.g., acetonitrile, water, pH buffer)

Procedure:

-

The mobile phase should be deoxygenated and may need to contain a small amount of a reducing agent to maintain the dye in its leuco form during the analysis.

-

The freshly prepared leuco dye solution should be injected immediately onto the column.

-

A gradient elution method is typically employed, starting with a higher aqueous composition and increasing the organic solvent percentage.

-

The detector wavelength should be set to the λmax of the leuco form, as determined by UV-Vis spectrophotometry.

-

The retention times of the leuco and oxidized forms of the dye will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the characterization of the leuco form of this compound.

Caption: Chemical transformation of this compound.

Caption: Experimental workflow for leuco form characterization.

References

Spectroscopic analysis of C.I. Vat Yellow 33

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Vat Yellow 33

Introduction

This compound (CAS No. 12227-50-8) is a complex anthraquinone-based vat dye known for its brilliant yellow hue and high colorfastness, making it suitable for dyeing cellulosic fibers like cotton.[1][2][3] As with many high-performance industrial chemicals, rigorous analytical characterization is essential for quality control, structural verification, and research into its properties and potential applications. Spectroscopic techniques are central to this analysis, providing invaluable information on the dye's electronic structure, functional groups, and molecular integrity.

This technical guide provides an in-depth overview of the primary spectroscopic methods used to analyze this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding of the analytical protocols and expected data for this compound.

Chemical & Physical Properties

A summary of the fundamental properties of this compound is provided below. This information is crucial for designing analytical experiments, such as selecting appropriate solvents and interpreting spectral data.

| Property | Value | Reference |

| C.I. Name | Vat Yellow 33 | [1] |

| CAS Number | 12227-50-8 | [2][4] |

| Molecular Formula | C₅₄H₃₂N₄O₆ | [1][2][4] |

| Molecular Weight | 832.86 g/mol | [1][2][4] |

| Chemical Class | Anthraquinone Dye | [1] |

| Physical Form | Yellow Powder | [1][2] |

| Solubility | Insoluble in water; soluble in hot nitrobenzene; slightly soluble in o-chlorophenol and pyridine.[5] | [5] |

Spectroscopic Analysis Techniques

The analysis of this compound relies on a suite of spectroscopic methods, each providing unique insights into its molecular structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. For a dye like Vat Yellow 33, the spectrum is dominated by the extensive π-conjugated system of the anthraquinone and biphenyl moieties, which acts as the chromophore. As the compound is a brilliant yellow, it is expected to absorb light in the complementary blue-violet region of the spectrum.

Predicted Spectroscopic Data:

-

λ_max (Maximum Absorbance Wavelength): Expected in the range of 400–480 nm. The exact λ_max is crucial for quantitative analysis using the Beer-Lambert law.[6][7]

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which the dye is soluble and that is transparent in the analytical wavelength range (e.g., N,N-Dimethylformamide, Dichloromethane, or a specialized solvent like hot nitrobenzene for qualitative scans).

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL). Create a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) to establish a calibration curve.[8][9]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the instrument using a cuvette filled with the pure solvent as a blank.[6]

-

Spectral Scan: Scan the most concentrated solution across a wide wavelength range (e.g., 200–800 nm) to identify the λ_max.

-

Quantitative Measurement: Measure the absorbance of each standard solution at the determined λ_max.[9]

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of this curve validates the method for quantitative analysis of unknown samples.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The complex structure of Vat Yellow 33, featuring quinone, amide, and aromatic groups, yields a characteristic fingerprint spectrum.

Predicted Spectroscopic Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 | N-H Stretch | Amide |

| 3100–3000 | C-H Stretch | Aromatic |

| ~1675 | C=O Stretch | Anthraquinone |

| ~1650 | C=O Stretch (Amide I) | Amide |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1250 | C-N Stretch (Amide III) | Amide |

(Note: These are predicted ranges based on characteristic functional group absorptions. Actual values may vary.)[10][11][12]

Experimental Protocol:

-

Sample Preparation: As the dye is a solid powder, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. This is automatically subtracted from the sample spectrum.

-

Sample Analysis: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum by identifying characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule by probing the magnetic properties of nuclei (typically ¹H and ¹³C). For this compound, NMR is the definitive method for confirming the precise molecular structure and connectivity. Due to the dye's low solubility in common deuterated solvents, specialized solvents (e.g., DMSO-d₆, CDCl₃ with trifluoroacetic acid) and elevated temperatures may be required.

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum will be complex, with a multitude of signals in the aromatic region (approx. 7.0–9.0 ppm). A distinct, downfield signal corresponding to the amide N-H proton is also expected.

-

¹³C NMR: Numerous signals will appear in the aromatic region (110–150 ppm). Resonances for the amide and quinone carbonyl carbons will be observed far downfield (>160 ppm).

Experimental Protocol:

-

Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6–0.7 mL of a suitable deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary to aid dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

-

Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are particularly useful for purity assessment.[13][14]

Predicted Spectroscopic Data:

-

Molecular Ion Peak: Given the molecular weight of 832.86, the primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 833.87.[1][2][4]

-

Fragmentation: Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, providing structural information about the different components of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the dye in a solvent compatible with the ionization source, such as acetonitrile or methanol.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which is suitable for large, non-volatile molecules and minimizes fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Use the accurate mass data to calculate the elemental composition and verify it against the molecular formula C₅₄H₃₂N₄O₆.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the spectroscopic analysis of this compound.

| Technique | Parameter | Expected Value |

| UV-Vis | λ_max | ~400–480 nm |

| FT-IR | C=O (Quinone) | ~1675 cm⁻¹ |

| C=O (Amide I) | ~1650 cm⁻¹ | |

| N-H (Amide) | ~3300 cm⁻¹ | |

| Mass Spec. | [M+H]⁺ (m/z) | ~833.87 |

| [M+Na]⁺ (m/z) | ~855.85 |

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat Yellow 33 | 12227-50-8 [chemicalbook.com]

- 3. Vat Yellow 33, Vat Yellow F3G [xcwydyes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Vat yellow 33 TDS|Vat yellow 33 from Chinese supplier and producer - VAT YELLOW DYES - Enoch dye [enochdye.com]

- 6. Spectrophotometric Analysis Of Dyes | ipl.org [ipl.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. webhost.bridgew.edu [webhost.bridgew.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 12227-50-8 | Benchchem [benchchem.com]

- 14. This compound | SIELC Technologies [sielc.com]

The Electrochemical Landscape of C.I. Vat Yellow 33: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Yellow 33, a complex anthraquinone-based vat dye, undergoes reversible reduction and oxidation reactions, a characteristic central to its application in textile dyeing and of increasing interest in other fields, including organic electronics and catalysis. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, drawing upon established principles of anthraquinone electrochemistry. Due to a lack of specific published data for this particular dye, this guide leverages analogous data from structurally related anthraquinone derivatives to provide a representative understanding of its electrochemical properties and the methodologies for their investigation. This document is intended to serve as a foundational resource for researchers and scientists engaged in the study of vat dyes and their electrochemical applications.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, such as this compound, are characterized by their water-insoluble nature in their oxidized state. The dyeing process, known as "vatting," involves the chemical or electrochemical reduction of the dye to a water-soluble "leuco" form, which has an affinity for textile fibers.[1] Subsequent oxidation reverses this process, trapping the insoluble dye within the fiber matrix.[1] This fundamental redox chemistry is the cornerstone of their electrochemical behavior.

The core of this compound is the anthraquinone moiety. Anthraquinone and its derivatives are known to undergo a two-step, two-electron reduction process.[2] The electrochemical properties, particularly the reduction potential, are significantly influenced by the molecular structure and the presence of various substituent groups.[3]

Predicted Electrochemical Behavior of this compound

Redox Mechanism

The electrochemical reduction of the anthraquinone core of this compound is expected to proceed via a two-electron, two-proton process in aqueous media, or a two-step one-electron process in aprotic solvents, to form the soluble leuco dye. The reverse process, oxidation, regenerates the original insoluble dye.

The generalized redox reaction can be depicted as follows:

Caption: Generalized redox mechanism of this compound.

Quantitative Electrochemical Data (Analogous Systems)

The following table summarizes representative electrochemical data for anthraquinone and some of its derivatives, which can serve as a proxy for estimating the electrochemical parameters of this compound. It is important to note that the complex structure of Vat Yellow 33 will likely influence its specific redox potentials. Generally, anthraquinoid dyes require a reduction potential in the range of -800 to -1000 mV for complete reduction.[1]

| Compound | First Reduction Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E²₁/₂) (V vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| Anthraquinone | -0.85 | -1.45 | Acetonitrile / 0.1 M TBAP | [2] |

| 1-Aminoanthraquinone | -0.98 | -1.60 | Acetonitrile / 0.1 M TBAP | [2] |

| 1-Ethylaminoanthraquinone | -1.02 | -1.65 | Acetonitrile / 0.1 M TBAP | [2] |

| 1-(Diethylamino)anthraquinone | -1.05 | -1.70 | Acetonitrile / 0.1 M TBAP | [2] |

Note: TBAP stands for Tetrabutylammonium perchlorate. The potentials are indicative and can vary with experimental conditions.

Experimental Protocols

The electrochemical characterization of this compound would typically involve cyclic voltammetry (CV) to determine its redox potentials and to assess the reversibility of the electron transfer processes.

Suggested Experimental Workflow for Cyclic Voltammetry

Caption: A typical experimental workflow for cyclic voltammetry of a vat dye.

Detailed Methodology

-

Preparation of the Analyte Solution: A stock solution of this compound would be prepared in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), due to its insolubility in water. The supporting electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP) or a similar salt, is added to ensure sufficient conductivity. The solution must be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes prior to the experiment, as dissolved oxygen can interfere with the electrochemical measurements.

-

Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used.

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. The GCE should be polished to a mirror finish with alumina slurry and sonicated before each experiment.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode to complete the circuit.

-

-

Cyclic Voltammetry Measurement: The cyclic voltammogram is recorded by scanning the potential of the working electrode from an initial value (where no faradaic reaction occurs) to a final potential beyond the reduction peak of the dye, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the redox process.

Concluding Remarks

The electrochemical behavior of this compound is governed by the redox chemistry of its anthraquinone core. While direct experimental data for this specific dye is currently unavailable, a robust understanding of its properties can be extrapolated from the well-documented electrochemistry of simpler anthraquinone derivatives. This guide provides a framework for researchers to approach the electrochemical study of this compound, from predicting its redox mechanism to outlining a detailed experimental protocol for its characterization using cyclic voltammetry. Further research to determine the precise electrochemical parameters of this compound would be a valuable contribution to the field of dye chemistry and its emerging applications.

References

C.I. Vat Yellow 33: A Toxicological Deep Dive for the Scientific Community

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

C.I. Vat Yellow 33, a complex anthraquinone dye, presents a significant challenge in toxicological assessment due to a notable lack of publicly available data. This guide synthesizes the current, albeit limited, understanding of its safety profile, contextualizes it within the broader class of anthraquinone dyes, and outlines the standardized experimental protocols that would be essential for a thorough evaluation. The information herein is intended to equip researchers and professionals with a foundational understanding of the potential toxicological concerns and the methodologies required to address them.

Compound Identification and Available Safety Data

This compound is chemically identified as 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)]-[1,1'-biphenyl]-4-carboxamide, with the CAS number 12227-50-8.[1] While specific, quantitative toxicological data for this compound is largely unavailable in the public domain, a Safety Data Sheet (SDS) for Vat Yellow 33 indicates "no data available" for key endpoints such as acute oral and dermal toxicity, and skin corrosion/irritation.[2] However, some sources provide GHS precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, prevent contaminated work clothing from leaving the workplace, and to wear protective gear.[2] In case of skin contact, washing with plenty of water is advised, and medical help should be sought if skin irritation or a rash occurs.[2]

A significant point of concern is a "Genotoxicity Alert" associated with this compound in some databases, which underscores the need for compound-specific toxicity data to conduct a proper risk assessment.

Toxicological Profile of Anthraquinone Dyes

Given the data gap for this compound, an examination of the toxicological profile of the broader class of anthraquinone dyes is instructive. These dyes are known for their stability and wide range of colors, but also for potential health hazards. General toxicological concerns for this class of compounds include mutagenicity, allergenicity, and carcinogenicity.[3] Due to their low solubility, the bioavailability of many vat dyes is limited, which may reduce their toxicological potential.[3] However, occupational exposure has been linked to adverse health effects, such as disruptions in sex hormone levels in female dye workers.[4]

Quantitative Toxicity Data for Structurally Related Anthraquinone Dyes

To provide a comparative context, the following table summarizes available toxicity data for other anthraquinone dyes.

| Compound Name | CAS Number | Species | Route of Administration | LD50 Value | Carcinogenicity Classification | Reference |

| C.I. Vat Yellow 4 | 128-66-5 | Rat | Oral | >2000 mg/kg (general for vat dyes) | Positive (in male mice) | [3] |

| 2-Aminoanthraquinone | 117-79-3 | Rat/Mouse | Oral | Not specified | Positive | [3] |

| C.I. Disperse Orange 11 | 82-28-0 | Rat/Mouse | Oral | Not specified | Positive | [3] |

Note: This table is illustrative of the toxicological concerns associated with some anthraquinone dyes and is not directly representative of this compound.

Standardized Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would necessitate a battery of standardized tests. The following are detailed methodologies for key experiments that would be required to fill the existing data gaps.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.

-

Test Animals: Typically, rats of a standard strain are used. Animals are fasted prior to dosing.

-

Procedure:

-

A single dose of the test substance is administered by gavage to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs for up to 14 days.

-

The outcome of the first group determines the dosing for the next group, if necessary.

-

-

Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (typically a rat liver S9 fraction) to detect mutagens that require metabolic activation.

-

Procedure:

-

The test substance, at various concentrations, is mixed with the bacterial culture and the S9 mix (if applicable).

-

The mixture is plated on a minimal agar medium.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the background level.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural abnormalities.

-

Cell Lines: Various cell lines can be used, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

After a defined exposure period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

The cells are harvested, fixed, and stained.

-

Metaphase spreads are prepared and analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

-

-

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of aberrant cells.

Hypothetical Signaling Pathway of Anthraquinone Dye-Induced Genotoxicity

Many polycyclic aromatic compounds, including some anthraquinone dyes, are not directly genotoxic but can be metabolically activated to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The following diagram illustrates a hypothetical pathway for such bioactivation.

References

- 1. Cas 12227-50-8,Vat Yellow 33 | lookchem [lookchem.com]

- 2. Vat Yellow 33 - Safety Data Sheet [chemicalbook.com]

- 3. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. Effect of occupational exposure to vat-textile dyes on follicular and luteal hormones in female dye workers in Abeokuta, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of Anthraquinone Vat Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of anthraquinone vat dyes, a class of synthetic colorants widely used in the textile industry. Characterized by their vibrant colors and high stability, these dyes pose significant environmental challenges due to their persistence and potential toxicity. This document details their biodegradation and photodegradation pathways, summarizes key quantitative data, outlines experimental protocols for their study, and explores the toxicological implications of their presence in the environment.

Introduction to Anthraquinone Vat Dyes

Anthraquinone dyes are the second largest group of textile dyes after azo dyes, valued for their broad color range and excellent fastness properties.[1][2] Their chemical structure, based on the anthraquinone core, imparts significant stability, making them resistant to breakdown under natural environmental conditions.[3][4] This persistence, coupled with their potential to form toxic byproducts, necessitates a thorough understanding of their environmental behavior to develop effective remediation strategies.

Biodegradation of Anthraquinone Vat Dyes

Microbial degradation is a key process governing the environmental fate of anthraquinone dyes. A variety of microorganisms, particularly white-rot fungi, have demonstrated the ability to decolorize and degrade these complex molecules.[4][5] This process is primarily enzymatic, relying on the action of extracellular ligninolytic enzymes such as laccases and peroxidases.[3][5]

Microbial Degradation Pathways

The biodegradation of anthraquinone dyes typically proceeds through a series of enzymatic reactions that lead to the cleavage of the chromophoric group and subsequent breakdown of the aromatic rings. While specific pathways vary depending on the dye and the microbial species, a general proposed pathway involves:

-

Enzymatic Attack: Laccases and peroxidases, secreted by fungi, initiate the degradation process by oxidizing the dye molecule.[3]

-

Chromophore Cleavage: This initial oxidation leads to the cleavage of the anthraquinone ring system, resulting in the loss of color.

-